1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one
Description
This compound is a pyrazole derivative featuring a 3,5-dimethylpyrazole core substituted at the 4-position with a morpholine-4-sulfonyl group and at the 1-position with a 2-(2,4-dimethylphenoxy)ethanone moiety. Its molecular formula is C₂₂H₂₇N₃O₅S, with a molecular weight of 445.53 g/mol. The morpholine-sulfonyl group enhances solubility due to its polar nature, while the 2,4-dimethylphenoxy substituent introduces hydrophobicity, balancing its physicochemical profile.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(2,4-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-13-5-6-17(14(2)11-13)27-12-18(23)22-16(4)19(15(3)20-22)28(24,25)21-7-9-26-10-8-21/h5-6,11H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNIQOVTPIJIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Morpholine and Sulfonyl Groups: The pyrazole ring is then functionalized with morpholine and sulfonyl groups using appropriate reagents such as morpholine and sulfonyl chloride.
Attachment of the Phenoxyethanone Moiety: The final step involves the reaction of the substituted pyrazole with 2,4-dimethylphenol and an appropriate alkylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It may be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonyl and pyrazole groups.
Material Science: The compound could be explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl and pyrazole groups may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and property differences between the target compound and related pyrazole derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₂₂H₂₇N₃O₅S | 445.53 | Morpholine-sulfonyl, 2,4-dimethylphenoxy | N/A | High molecular weight; balanced hydrophobicity and polarity due to substituents. |
| 3,5-Dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-ylmethanone (G680-0064) | C₁₆H₁₉N₃O₄S | 349.41 | Morpholine-sulfonyl, phenyl | 0.553 | Lower molecular weight; phenyl group reduces steric hindrance. |
| (Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C₁₉H₁₆Cl₂N₄O | 403.27 | Diazenyl, 4-chlorophenyl | N/A | Diazenyl group confers antibacterial activity (MIC: 6.25 µg/mL vs. E. coli). |
| 1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol | C₁₀H₁₈N₂O₃S | 246.32 | Methanesulfonylethyl, ethanol | N/A | Simple structure; lower solubility due to lack of morpholine ring. |
Substituent Effects on Properties
- Morpholine-sulfonyl vs. Methanesulfonylethyl: The morpholine-sulfonyl group (C₄H₈NO₃S) in the target compound and G680-0064 enhances solubility compared to the methanesulfonylethyl group (C₃H₆O₂S) in ’s compound. For example, G680-0064 has a logP of 0.553, indicating moderate hydrophilicity, while simpler sulfonylethyl analogs may exhibit higher logP values .
- Phenoxy vs. Phenyl/Diazenyl Groups: The 2,4-dimethylphenoxy group in the target compound increases steric bulk and hydrophobicity compared to phenyl (G680-0064) or diazenyl () substituents. Diazenyl-containing analogs in show potent antibacterial activity (e.g., compound 22: MIC = 6.25 µg/mL), suggesting that electron-withdrawing groups like Cl enhance bioactivity .
Biological Activity
Overview
1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one (CAS Number: 942852-45-1) is a complex organic compound that has drawn attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This compound integrates a pyrazole ring, a morpholine sulfonyl group, and a dimethylphenoxy moiety, suggesting diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₅S |
| Molecular Weight | 407.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The morpholine sulfonyl group is known to enhance solubility and bioavailability, while the pyrazole ring contributes to enzyme inhibition properties. The compound's mechanism may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase and urease, leading to potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
- Protein Binding : Studies suggest that the compound can bind effectively to serum proteins, which may influence its pharmacokinetics and therapeutic efficacy.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrazole derivatives. While specific data on this compound's activity against various pathogens is limited, related compounds have demonstrated:
- Moderate to Strong Activity : Against bacteria such as Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Against other bacterial strains.
Enzyme Inhibition Studies
Research indicates that compounds with similar functional groups exhibit significant enzyme inhibition:
- Acetylcholinesterase Inhibition : Compounds in this class have been shown to bind at both the peripheral anionic site and catalytic sites of acetylcholinesterase.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Example Compound A | 0.63 ± 0.001 | Acetylcholinesterase |
| Example Compound B | 2.14 ± 0.003 | Urease |
Case Studies
-
Case Study on Antibacterial Properties :
- A series of synthesized pyrazole derivatives were tested against various bacterial strains.
- Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as therapeutic agents.
-
Case Study on Enzyme Inhibition :
- Virtual screening and molecular docking studies demonstrated that certain sulfonamide-containing compounds could effectively inhibit urease.
- The binding interactions were analyzed using bovine serum albumin (BSA) as a model system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
